2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(2-chloro-4-fluorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H9ClFNO3 and its molecular weight is 305.69. The purity is usually 95%.
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Scientific Research Applications
Biological Activities of Derivatives
- Curcumin Derivatives : The synthesis of different derivatives, including Schiff bases, hydrazone, and oxime derivatives of curcumin, has been explored to improve medicinal and biological properties. These compounds and their metal complexes show enhanced biological activity, indicating the potential for structural analogs like 2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione to possess significant bioactivities (Omidi & Kakanejadifard, 2020).
Pharmaceutical Impurities and Synthesis
- Omeprazole and Proton Pump Inhibitors : A review on novel synthesis methods for omeprazole and pharmaceutical impurities of proton pump inhibitors provides insight into the development of related compounds. This includes studying various pharmaceutical impurities of anti-ulcer drugs, which might provide a framework for understanding the synthesis and potential impurities of related compounds (Saini et al., 2019).
Analytical Aspects and Applications
- Curcumin Nutraceuticals : Curcumin's bioactive components are extensively studied for their anticancer, antibiotic, anti-inflammatory, and anti-aging properties. Despite its poor solubility and bioavailability, various formulations have been developed. This highlights the importance of analytical methodologies for evaluating bioactivities and clinical efficacy, which could be applied to similar compounds for their nutraceutical potential (Kotha & Luthria, 2019).
Conjugated Polymers and Electronic Applications
- Conjugated Polymers with IsoDPP, BDP, and NDP : The development and use of π-conjugated organic donor–acceptor type polymers, including those based on diketopyrrolopyrrole (DPP) and its analogs like isoDPP, BDP, and NDP, for electronic devices. These materials offer high performance in electronic applications due to their structural features, suggesting potential areas for the application of structurally similar compounds (Deng et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include isoindole-1,3-dione compounds, bind with high affinity to multiple receptors . This suggests that 2-[(2-Chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that they interact with their targets in a way that modulates these activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have multiple molecular and cellular effects .
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3/c16-13-7-10(17)6-5-9(13)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCMOFWUTOIBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.